N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline ring, a carboxamide group, and several aromatic and aliphatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the quinoline core, followed by amidation reactions to introduce the carboxamide group . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents such as DMF or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride: Used as a reference standard in pharmaceutical testing.
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide: Another compound with similar structural features.
Procainamide: An antiarrhythmic agent with a similar amide structure.
Uniqueness
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its quinoline core and carboxamide group provide a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C30H31N3O2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-N-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H31N3O2/c1-6-30(4,29(35)32-27-20(2)13-12-14-21(27)3)33(5)28(34)24-19-26(22-15-8-7-9-16-22)31-25-18-11-10-17-23(24)25/h7-19H,6H2,1-5H3,(H,32,35) |
InChI Key |
CCPJUTVYYPQGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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